

# A Preclinical Toxicological Comparison: Magnesium Oxybate and Sodium Oxybate

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## Compound of Interest

Compound Name: Magnesium oxybate

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This guide provides an objective comparison of the preclinical toxicology of **magnesium oxybate**, as a component of a mixed-salt oxybate product, and sodium oxybate. The active moiety for both is oxybate (gamma-hydroxybutyrate or GHB), a central nervous system (CNS) depressant. The primary distinction between the products lies in their cationic composition, with the mixed-salt formulation developed to offer a lower sodium alternative. This comparison is supported by data from regulatory documents and published research.

## Executive Summary

Preclinical studies, primarily referencing bridging studies conducted for the lower-sodium mixed-salt oxybate (containing magnesium, calcium, potassium, and sodium oxybates), indicate a toxicological profile that is broadly similar to that of sodium oxybate.<sup>[1]</sup> The toxicities observed are consistent with the known pharmacological effects of the oxybate moiety.<sup>[1]</sup> The New Drug Application for the mixed-salt oxybate formulation heavily cross-references the nonclinical pharmacology, pharmacokinetics, and toxicology data of sodium oxybate.<sup>[1]</sup>

## Comparative Toxicology Data

The following tables summarize the available quantitative and qualitative data from preclinical toxicology studies.

**Table 1: General Toxicology Study in Dogs (3-Month GLP Bridging Study)**

Parameter	Magnesium Oxybate (as part of JZP-258)	Sodium Oxybate (Xyrem®)
Study Design	3-month GLP bridging toxicity study in beagle dogs.[1]	3-month GLP bridging toxicity study in beagle dogs.[1]
Doses Administered	0, 300, 600, 1000 mg/kg/day (administered as 500 mg/kg BID).[1]	600 mg/kg/day.[1]
No-Observed-Adverse-Effect Level (NOAEL)	600 mg/kg/day.[1]	600 mg/kg/day.[1]
Key Toxicities Observed	CNS signs (e.g., head shaking), dose-dependent abnormal salivation, altered feces, emesis, glandular atrophy (salivary glands, GI tract).[1]	CNS signs, salivation, altered feces, emesis, glandular atrophy (salivary glands, GI tract).[1]
Noted Differences	Atrophy of the submucosal glands of the stomach was of minimal to mild severity and may have been slightly increased in severity compared to sodium oxybate. Minimal mineralization of the ovary was observed in two high-dose females, with unclear toxicological significance.[1]	Atrophy of the submucosal glands of the stomach was of minimal severity.[1]

**Table 2: Overview of Other Preclinical Safety Data**

Toxicological Endpoint	Findings
Genotoxicity	Sodium oxybate was reported to be non-mutagenic and non-clastogenic in in vitro and in vivo assays.[2]
Carcinogenicity	In a rat carcinogenicity study with oxybate, no compound-related tumors were identified. Gamma Butyrolactone (GBL), a pro-drug of GHB, was classified as a non-carcinogen in rats and an equivocal carcinogen in mice.[2]
Reproductive and Developmental Toxicity	For sodium oxybate, administration to rats during pregnancy and lactation resulted in a dose-dependent increase in stillbirths and decreased postnatal viability and growth of offspring.[3] No embryo-fetal toxicity was observed in rats at exposures up to 1.64 times the human exposure.[2] Perinatal mortality was increased and mean pup weight was decreased during the lactation period in high-dose F1 animals.[2]
Juvenile Animal Toxicity (Sodium Oxybate)	In a study where sodium oxybate was administered to rats during the juvenile period of development, mortality was observed at the two highest doses tested (300 and 900 mg/kg/day). [4]

## Experimental Protocols

Detailed experimental protocols for the original sodium oxybate toxicology studies are proprietary and contained within the original New Drug Application (NDA 21-196).[1] The following provides a generalized methodology for the key comparative study.

### 3-Month GLP Bridging Toxicity Study in Dogs

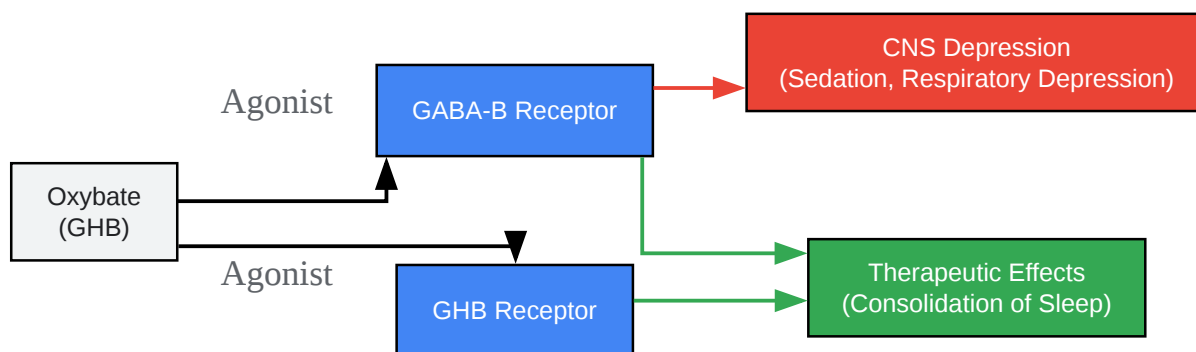
- Objective: To compare the toxicity profile of the mixed-salt oxybate (JZP-258) with sodium oxybate (Xyrem®).

- Test Species: Beagle dogs.
- Groups:
  - Control group (vehicle).
  - JZP-258 low dose (300 mg/kg/day).
  - JZP-258 mid dose (600 mg/kg/day).
  - JZP-258 high dose (1000 mg/kg/day, administered as 500 mg/kg BID).
  - Sodium oxybate group (600 mg/kg/day).
- Route of Administration: Oral gavage.
- Duration: 91 days.
- Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and macroscopic and microscopic pathology.
- Rationale for Cross-Reference: The active moiety, oxybate, is identical for both formulations. The bridging study was designed to demonstrate that the change in cationic composition did not result in a new or worsened toxicity profile.[\[1\]](#)

## Visualizations

### Signaling and Pharmacological Effects of Oxybate

The therapeutic and toxic effects of oxybate are primarily mediated through its action on GABA-B and GHB receptors in the central nervous system.

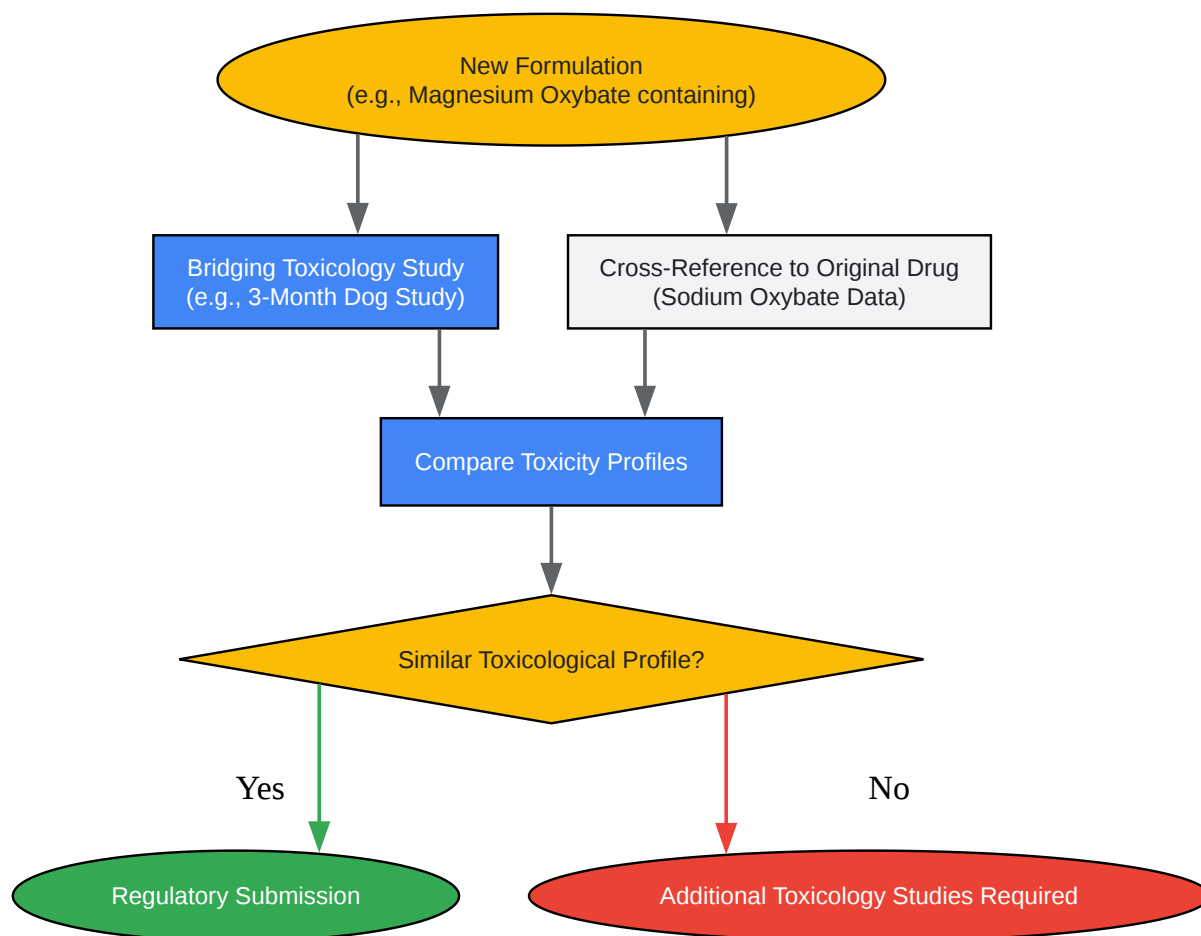


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*Oxybate Receptor Binding and Effects.*

## General Preclinical Toxicology Workflow

The following diagram illustrates a typical workflow for a preclinical toxicology assessment program for a new drug formulation, such as the bridging study approach used for the mixed-salt oxybate.



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*Bridging Study Workflow.*

## Conclusion

The preclinical toxicological assessment of **magnesium oxybate**, as a component of a mixed-salt oral solution, indicates a safety profile that is comparable to sodium oxybate.[1] The observed toxicities are consistent with the pharmacology of the oxybate moiety and are primarily related to CNS depression.[1][4] The bridging toxicology study in dogs established the same No-Observed-Adverse-Effect Level (NOAEL) for both the mixed-salt formulation and sodium oxybate.[1] While minor differences in the severity of some histopathological findings were noted, they were not considered to alter the overall toxicological assessment.[1] For comprehensive data on genotoxicity, carcinogenicity, and reproductive toxicity, regulatory bodies have accepted cross-referencing to the extensive preclinical data package of sodium

oxybate.[1] Therefore, from a preclinical standpoint, the primary differentiator remains the reduced sodium load of the mixed-salt formulation containing **magnesium oxybate**.

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